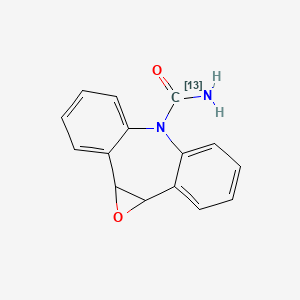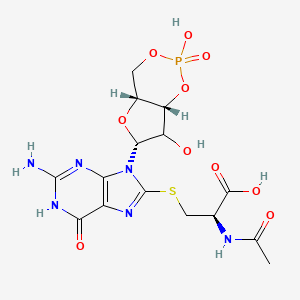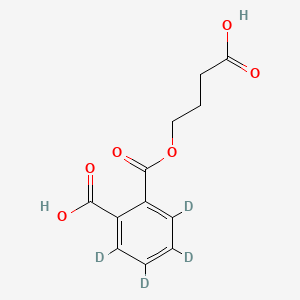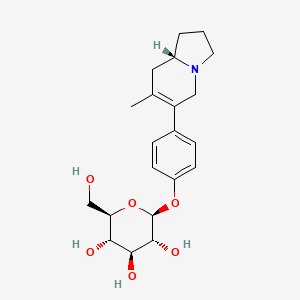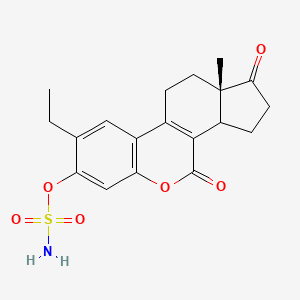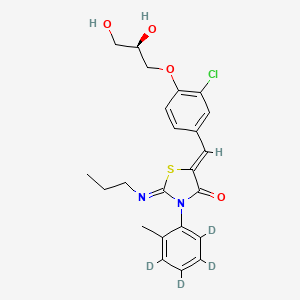
Ponesimod-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ponesimod-d4 is a deuterated form of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Ponesimod is primarily used for the treatment of relapsing forms of multiple sclerosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the parent compound due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ponesimod-d4 involves the incorporation of deuterium atoms into the Ponesimod molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Ponesimod can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Ponesimod-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of this compound.
科学的研究の応用
Ponesimod-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Its applications include:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Ponesimod.
Metabolite Identification: Identifying and quantifying metabolites of Ponesimod in biological samples.
Drug Interaction Studies: Investigating potential interactions between Ponesimod and other drugs.
Biological Research: Understanding the biological pathways and mechanisms involved in the action of Ponesimod.
作用機序
Ponesimod-d4, like Ponesimod, exerts its effects by modulating the sphingosine-1-phosphate receptor 1 (S1P1). This receptor plays a crucial role in regulating lymphocyte trafficking. By binding to S1P1, this compound prevents lymphocytes from egressing from lymph nodes, thereby reducing their presence in peripheral blood and limiting their migration to sites of inflammation .
類似化合物との比較
Ponesimod-d4 is compared with other S1P1 modulators such as:
Fingolimod: A non-selective S1P receptor modulator with a longer half-life and slower elimination compared to Ponesimod.
Ozanimod: A selective S1P1 and S1P5 modulator used for treating multiple sclerosis.
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by offering more stable and traceable isotopic labeling.
特性
分子式 |
C23H25ClN2O4S |
|---|---|
分子量 |
465.0 g/mol |
IUPAC名 |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-(2,3,4,5-tetradeuterio-6-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i4D,5D,6D,7D |
InChIキー |
LPAUOXUZGSBGDU-JYHCKPPASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H] |
正規SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
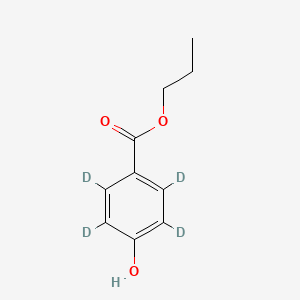
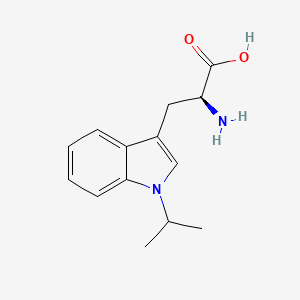
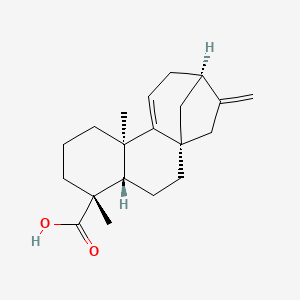
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
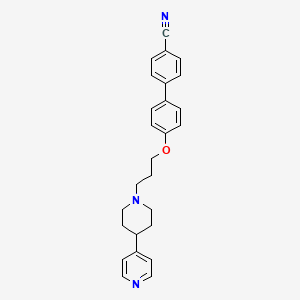
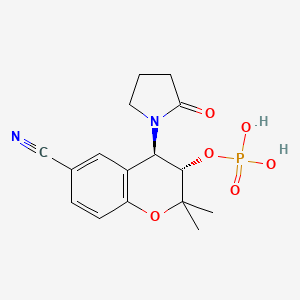
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
